

comparative potency of KRAS G12C inhibitor 58 and other covalent inhibitors

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Compound of Interest

Compound Name: KRAS G12C inhibitor 58

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A Comparative Guide to the Potency of Covalent KRAS G12C Inhibitors

The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, providing a therapeutic option for a previously "undruggable" target. [1][2] These inhibitors function by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[3][4][5] This guide provides a comparative overview of the potency of key covalent KRAS G12C inhibitors, with a focus on the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849), alongside other notable compounds in development.

While this guide aims to be comprehensive, publicly available data on "**KRAS G12C inhibitor 58**" is limited to patent literature, precluding a direct quantitative comparison of its potency against clinically evaluated inhibitors.[6]

Quantitative Potency Comparison

The potency of KRAS G12C inhibitors is typically assessed through a combination of biochemical and cell-based assays. Biochemical assays measure the direct interaction of the inhibitor with the KRAS G12C protein, while cellular assays evaluate the inhibitor's effect on downstream signaling pathways and cancer cell viability. The following table summarizes key potency data for prominent covalent inhibitors.



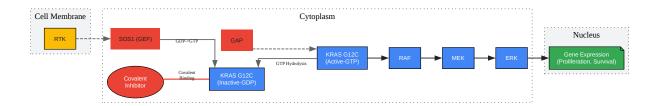
Inhibitor	Assay Type	Target/Cell Line	Potency (IC50)	Citation(s)
Adagrasib (MRTX849)	Cellular - Signaling	KRAS G12C Mutant Cells	~5 nM (p-ERK)	[7]
Cellular - Viability (2D)	Panel of KRAS G12C Cell Lines	10 nM - 973 nM	[3][8][9]	
Cellular - Viability (3D)	Panel of KRAS G12C Cell Lines	0.2 nM - 1,042 nM	[3][8][9]	
Sotorasib (AMG 510)	Cellular - Signaling	MIA PaCa-2 Cells	Potent (p-ERK)	[10]
Biochemical	SOS1-catalyzed nucleotide exchange	Potent	[11]	
Cellular - Viability	KRAS G12C Mutant Cell Lines	Selectively impairs viability	[12]	
Divarasib (GDC-6036)	Biochemical	In vitro assays	More potent than Sotorasib & Adagrasib	[13]
ARS-1620	Cellular - Growth	KRAS G12C Mutant Cell Lines	Potent	[14]
ARS-853	Cellular - Engagement	KRAS G12C Mutant Cells	1.6 μM (at 6 hours)	[15]

Signaling Pathway and Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[16] It cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is promoted by Guanine Nucleotide Exchange Factors (GEFs) like SOS1. Once in the active state, KRAS binds to and activates downstream effector proteins, primarily initiating the MAPK (RAF-MEK-ERK) signaling cascade, which drives cell proliferation, differentiation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing the protein to



accumulate in the active state and leading to uncontrolled cell growth. Covalent inhibitors exploit the mutant cysteine by forming an irreversible bond that locks KRAS G12C in the inactive GDP-bound conformation, thus blocking downstream signaling.[4][13]



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Caption: KRAS G12C signaling pathway and inhibitor action.

Experimental Protocols

The determination of inhibitor potency relies on standardized biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the comparison.

Biochemical Nucleotide Exchange Assay (TR-FRET/AlphaScreen)

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, a critical step in KRAS activation.

- Principle: This homogeneous assay quantifies the interaction between GTP-bound KRAS and the RAS-binding domain (RBD) of an effector protein like c-RAF.[10] Inhibitors that lock KRAS in the GDP state prevent this interaction.
- Protocol Outline:
 - Recombinant KRAS G12C protein is pre-incubated with the test inhibitor compound at various concentrations.



- A non-hydrolyzable GTP analog (e.g., GTPyS) and a GEF (e.g., SOS1) are added to stimulate nucleotide exchange.
- An acceptor bead conjugated to the effector protein (e.g., His-tagged c-RAF-RBD) and a donor bead conjugated to a GTP-KRAS antibody are added.
- If KRAS G12C is activated (GTP-bound), it binds c-RAF-RBD, bringing the donor and acceptor beads into proximity.
- Upon laser excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, generating a chemiluminescent signal.
- The signal is measured, and IC50 values are calculated based on the reduction in signal with increasing inhibitor concentration.

Cellular Phospho-ERK (p-ERK) Assay

This cell-based immunoassay measures the phosphorylation of ERK, a key downstream node in the MAPK pathway, to determine the functional impact of KRAS inhibition.

- Principle: Inhibition of KRAS G12C prevents the phosphorylation and activation of downstream kinases, including ERK. A decrease in phosphorylated ERK (p-ERK) levels indicates effective target inhibition.
- Protocol Outline:
 - KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates and allowed to adhere.[13]
 - Cells are treated with a serial dilution of the test inhibitor for a defined period (e.g., 2-4 hours).
 - Following treatment, cells are lysed to release cellular proteins.
 - The lysate is transferred to an assay plate (e.g., Meso Scale Discovery) pre-coated with a capture antibody for total ERK.

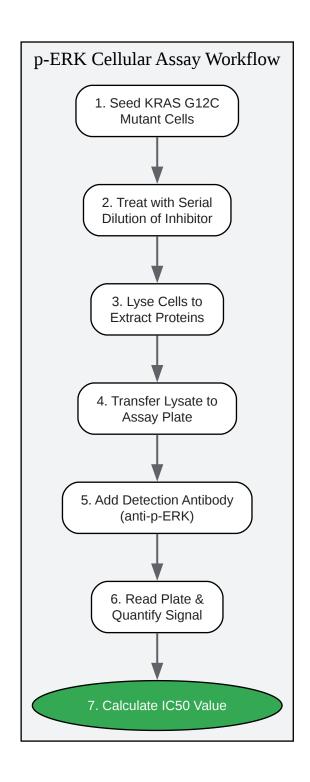






- A detection antibody specific for phosphorylated ERK (p-ERK), labeled with an electrochemiluminescent tag, is added.
- The plate is read on a specialized instrument, and the intensity of the emitted light, which is proportional to the amount of p-ERK, is quantified.
- IC50 values are determined by plotting the p-ERK signal against the inhibitor concentration.





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Caption: General workflow for a cellular p-ERK inhibition assay.

Cell Viability Assay



This assay assesses the long-term effect of the inhibitor on the proliferation and survival of cancer cells.

- Principle: By blocking the pro-proliferative KRAS signaling pathway, effective inhibitors reduce the metabolic activity and growth of KRAS G12C-dependent cancer cells.
- Protocol Outline:
 - KRAS G12C mutant cancer cells are seeded in multi-well plates.
 - Cells are treated with a range of inhibitor concentrations.
 - The plates are incubated for an extended period (e.g., 3 to 12 days) to allow for effects on cell proliferation to manifest.[3][8]
 - A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
 - Luminescence is measured using a plate reader.
 - The data is normalized to untreated controls, and IC50 values are calculated to determine the concentration of inhibitor required to reduce cell viability by 50%.

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